rel-(1S,3R)-Benazepril Hydrochloride
rel-(1S,3R)-Benazepril Hydrochloride
Brand Name:
Vulcanchem
CAS No.:
88372-39-8
VCID:
VC0048177
InChI:
InChI=1S/C24H28N2O5.CH4/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H4/t19-,20-;/m1./s1
SMILES:
C.CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Molecular Formula:
C₂₄H₂₉ClN₂O₅
Molecular Weight:
460.95
rel-(1S,3R)-Benazepril Hydrochloride
CAS No.: 88372-39-8
Cat. No.: VC0048177
Molecular Formula: C₂₄H₂₉ClN₂O₅
Molecular Weight: 460.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88372-39-8 |
|---|---|
| Molecular Formula | C₂₄H₂₉ClN₂O₅ |
| Molecular Weight | 460.95 |
| IUPAC Name | 2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;methane |
| Standard InChI | InChI=1S/C24H28N2O5.CH4/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H4/t19-,20-;/m1./s1 |
| SMILES | C.CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator